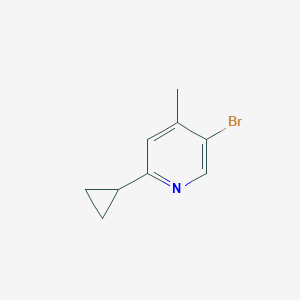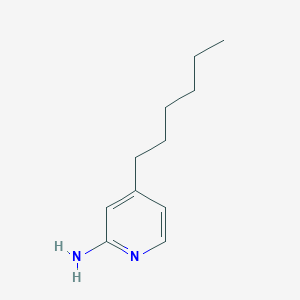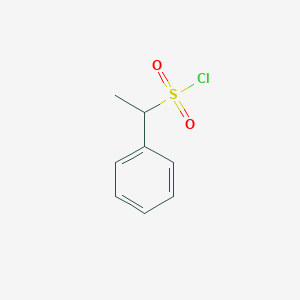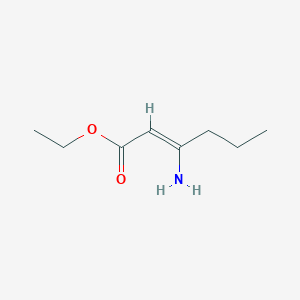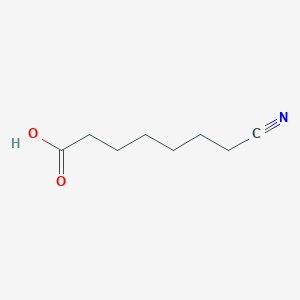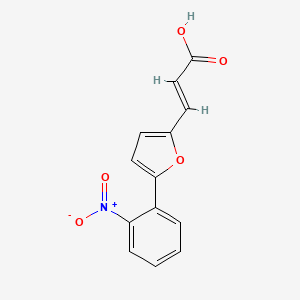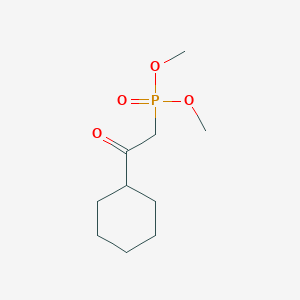
Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate
Übersicht
Beschreibung
Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate, also known as DCOP , is a chemical compound with the empirical formula C10D11H8O4P . It contains a phosphonate group and a cyclohexyl ring. The deuterium substitution at the 11th position in the cyclohexyl group makes it an isotopically labeled compound .
Synthesis Analysis
The synthesis of DCOP involves the reaction of dimethyl phosphite with cyclohexanone . The phosphorus atom in dimethyl phosphite is replaced by the cyclohexyl-2-oxoethyl group, resulting in the formation of DCOP. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
DCOP exhibits a phosphonate ester structure, where the phosphorus atom is bonded to two methyl groups and the cyclohexyl-2-oxoethyl moiety. The cyclohexyl ring provides steric hindrance, affecting its reactivity and properties .
Chemical Reactions Analysis
- Metal Complexation : DCOP can form complexes with metal ions, influencing its behavior in catalytic processes .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Hetero-Diels-Alder Reactions
Dimethyl 1-oxo-(E,E)-2,4-hexadiene phosphonate, a related compound to Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate, has been utilized in Hetero-Diels-Alder reactions with 2-alkylidene-1,3-dithianes. These reactions produce oxaspiro derivatives and demonstrate responsiveness to both electrophilic assistance by solvents and Lewis Acid catalysis. This suggests potential applications in organic synthesis and material science (Schuster & Evans, 1995).
Synthesis of Cycloalkenylphosphonates
Research has shown that regioselective addition of dimethyl phosphite to cycloalkenones followed by oxidation leads to the synthesis of cycloalkenylphosphonates. These compounds have potential applications in pharmaceutical and agricultural chemistry due to their structure and reactivity (Öhler & Zbiral, 1991).
Development of Novel Phosphonic Analogues
This compound's analogues have been synthesized in reactions with various amines. These novel cyclic phosphonic analogues hold potential for the development of new chemical entities in medicinal chemistry and drug design (Elż & Slawomir, 1999).
Synthesis of Microsensor Coatings
Phosphonate esters, including those similar to this compound, have been used in the synthesis of microsensor coatings. These coatings respond selectively to various vapors, indicating potential applications in environmental monitoring and chemical sensing (Katritzky et al., 1990).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclohexyl-2-dimethoxyphosphorylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O4P/c1-13-15(12,14-2)8-10(11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZNMXSYERMMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)C1CCCCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


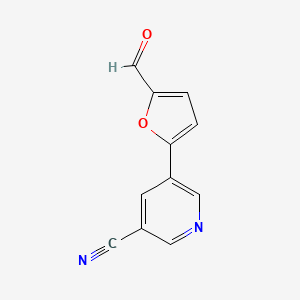
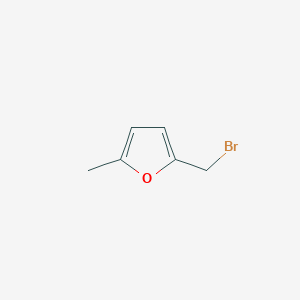
![4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane](/img/structure/B3273062.png)

